

# An In-depth Technical Guide to the Chemical Properties of Mesaconic Acid

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## Compound of Interest

Compound Name: Mesaconic acid

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## Introduction

**Mesaconic acid**, systematically known as (E)-2-methylbut-2-enedioic acid, is a dicarboxylic acid that plays a role as a human and plant metabolite.[1] It is an isomer of itaconic acid and citraconic acid, differing in the position of the double bond.[2][3] First studied in 1874, **mesaconic acid** is now recognized for its involvement in biological processes such as the biosynthesis of vitamin B12 and as a competitive inhibitor of fumarate reduction.[4] Its chemical structure and properties make it a subject of interest in various fields, including organic synthesis, metabolomics, and drug development. This guide provides a comprehensive overview of the key chemical properties of **mesaconic acid**, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biochemical pathways.

## Chemical and Physical Properties

**Mesaconic acid** is a colorless, crystalline solid at room temperature.[5] A summary of its key physical and chemical properties is presented in the tables below.

## General Properties

Property	Value	Source
IUPAC Name	(E)-2-Methylbut-2-enedioic acid	[1]
Synonyms	Methylfumaric acid, Citronic acid	[4][6]
CAS Number	498-24-8	[1]
Molecular Formula	C <sub>5</sub> H <sub>6</sub> O <sub>4</sub>	[1]
Molecular Weight	130.10 g/mol	[1][5]
Appearance	White to off-white solid/powder	[7][8]

## Physicochemical Data

Property	Value	Conditions	Source
Melting Point	200-202 °C	[1][7][9]	
	204-205 °C	[5][10]	
Boiling Point	250 °C (decomposes)	[5][9][10]	
	336.60 °C	@ 760.00 mm Hg (estimated)	[4][11]
Density	1.31 g/cm <sup>3</sup>	[5]	
	1.466 g/cm <sup>3</sup>	[9][10]	
Water Solubility	26.3 mg/mL	at 18 °C	[1][4]
	2.7 g / 100 g water	at 18 °C	[10]
	117.9 g / 100 g water	at boiling point	[10]
pKa <sub>1</sub>	3.09	at 25 °C	[7][9]
pKa <sub>2</sub>	4.75	[12]	
LogP	0.540 (estimated)	[4]	

## Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules.

### $^1\text{H}$ NMR Spectrum

- Solvent:  $\text{D}_2\text{O}$
- Frequency: 600 MHz
- Shifts (ppm): 6.46 (s, 1H), 1.92 (s, 3H)[[1](#)]

### $^{13}\text{C}$ NMR Spectrum

Detailed  $^{13}\text{C}$  NMR data can be found in various spectral databases. The spectrum typically shows signals for the two carboxylic acid carbons, the two  $\text{sp}^2$  hybridized carbons of the double bond, and the methyl carbon.

## Experimental Protocols

This section provides detailed methodologies for the determination of key chemical properties of **mesaconic acid** and a standard synthesis procedure.

### Synthesis of Mesaconic Acid

A reliable method for the synthesis of **mesaconic acid** is through the isomerization of citraconic anhydride.[[4](#)][[13](#)]

Procedure:

- In a 500-mL Erlenmeyer flask, combine 100 g (0.89 mole) of citraconic anhydride, 100 mL of water, and 150 mL of dilute nitric acid (prepared by mixing 1 part concentrated nitric acid with 4 parts water by volume).
- Heat the mixture and evaporate the solution until the appearance of red fumes. The final volume will be approximately 250 mL. This step is crucial for the rearrangement to occur.
- Cool the solution in an ice bath to induce crystallization of **mesaconic acid**.

- Collect the crystals by vacuum filtration.
- Concentrate the mother liquor to 150 mL and cool to obtain a second crop of crystals.
- Further concentrate the mother liquor to 50 mL to yield more product.
- Combine all the collected product and recrystallize from 100 mL of water.
- The expected yield of **mesaconic acid** with a melting point of 203–205 °C is 50–60 g (43–52% of the theoretical amount).[4]

## Determination of Melting Point

The melting point of **mesaconic acid** can be determined using a standard melting point apparatus.[2][14][15]

Procedure:

- Finely powder a small sample of dry **mesaconic acid**.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of a melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (around 200 °C).
- Then, decrease the heating rate to 1-2 °C per minute.
- Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[14] A sharp melting range (e.g., 0.5-1.0 °C) is indicative of a pure compound.  
[14]

## Determination of Solubility

The solubility of **mesaconic acid** in water can be determined by the shake-flask method.[16]

Procedure:

- Prepare a saturated solution of **mesaconic acid** in deionized water at a specific temperature (e.g., 18 °C) by adding an excess amount of the solid to a known volume of water in a sealed flask.
- Agitate the flask at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
- Allow any undissolved solid to settle.
- Carefully withdraw a known volume of the clear supernatant.
- Determine the concentration of **mesaconic acid** in the supernatant using a suitable analytical method, such as titration with a standardized solution of sodium hydroxide or by UV-Vis spectrophotometry after creating a calibration curve.
- Calculate the solubility in mg/mL or g/100 mL.

## Determination of pKa

The acid dissociation constants (pKa) of **mesaconic acid** can be determined by potentiometric titration.<sup>[17]</sup>

Procedure:

- Accurately weigh a sample of **mesaconic acid** and dissolve it in a known volume of deionized water.
- Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.
- Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.
- Record the pH of the solution after each addition of the titrant.
- Plot a titration curve of pH versus the volume of NaOH added.
- The two equivalence points corresponding to the neutralization of the two carboxylic acid groups will be observed as steep inflections in the curve.

- The pKa values can be determined from the pH at the half-equivalence points. The pH at the first half-equivalence point corresponds to pKa<sub>1</sub>, and the pH at the second half-equivalence point corresponds to pKa<sub>2</sub>.

## NMR Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of **mesaconic acid** in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., D<sub>2</sub>O, DMSO-d<sub>6</sub>) in an NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- <sup>1</sup>H NMR Acquisition: Acquire the <sup>1</sup>H NMR spectrum using a standard single-pulse experiment. Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm). The number of scans will depend on the sample concentration.
- <sup>13</sup>C NMR Acquisition: Acquire the <sup>13</sup>C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. The spectral width should be set to cover the typical range for organic molecules (0-220 ppm). Due to the low natural abundance of <sup>13</sup>C, a larger number of scans is usually required compared to <sup>1</sup>H NMR.
- Data Processing: Process the acquired data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the <sup>1</sup>H NMR spectrum to determine the relative ratios of different types of protons.

## Signaling Pathways and Logical Relationships

**Mesaconic acid** is an intermediate in several important metabolic pathways. The following diagrams, generated using Graphviz, illustrate its role in these biochemical processes.

## Glutamate Fermentation via the Methyiaspartate Pathway

In some anaerobic bacteria, glutamate is fermented to acetate and pyruvate. This pathway involves the vitamin B12-dependent enzyme glutamate mutase, which catalyzes the reversible

isomerization of (S)-glutamate to (2S,3S)-3-methylaspartate.[9] 3-methylaspartate is then deaminated to mesaconate.

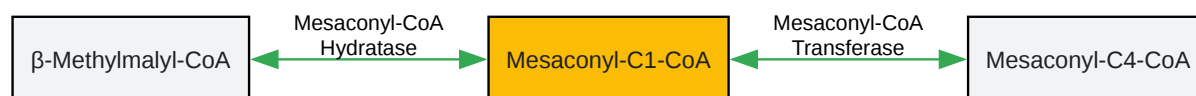


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Caption: Glutamate fermentation pathway leading to the formation of mesaconate.

## Mesaconyl-CoA in the 3-Hydroxypropionate Bi-Cycle

In some autotrophic bacteria, mesaconyl-CoA is an intermediate in the 3-hydroxypropionate bi-cycle for CO<sub>2</sub> fixation. Mesaconyl-CoA hydratase catalyzes the reversible hydration of mesaconyl-CoA to β-methylmalyl-CoA.[18][19]



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Caption: The interconversion of β-methylmalyl-CoA and mesaconyl-CoA.

## Conclusion

**Mesaconic acid** possesses a unique set of chemical and physical properties that are well-characterized. Its role as a metabolite in key biochemical pathways highlights its importance in the biological sciences. The experimental protocols detailed in this guide provide a framework for the reliable determination of its properties, which is essential for its application in research and development. The continued study of **mesaconic acid** and its derivatives holds potential for advancements in various scientific disciplines, including the development of new therapeutics and bio-based materials.

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